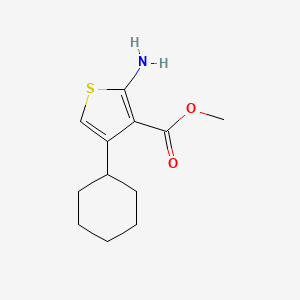

Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-4-cyclohexylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-15-12(14)10-9(7-16-11(10)13)8-5-3-2-4-6-8/h7-8H,2-6,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUVICCLXVZKIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2CCCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10413-33-9 | |

| Record name | methyl 2-amino-4-cyclohexylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate: Properties, Synthesis, and Therapeutic Potential

This technical guide provides a comprehensive overview of Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate, a substituted 2-aminothiophene with significant potential in the fields of medicinal chemistry and drug discovery. As a member of a class of compounds known as a "privileged scaffold," its structural motifs are frequently found in biologically active molecules. This document will delve into its chemical and physical characteristics, detail its synthesis via the robust Gewald reaction, and explore its potential applications based on the well-established pharmacological profile of the 2-aminothiophene core. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the properties of this versatile molecule.

Molecular Overview and Significance

This compound (C₁₂H₁₇NO₂S) is a polysubstituted thiophene derivative. The core of this molecule is the 2-aminothiophene ring, a five-membered heterocycle that is a cornerstone in the synthesis of numerous pharmaceutical agents.[1][2] The strategic placement of an amino group at the 2-position and a methyl carboxylate group at the 3-position, along with a cyclohexyl moiety at the 4-position, provides a unique combination of lipophilicity, hydrogen bonding capability, and reactive handles for further chemical modification.

The 2-aminothiophene scaffold is of particular interest to medicinal chemists due to the wide array of biological activities exhibited by its derivatives. These include anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3][4][5] The amino and ester functional groups of this compound serve as versatile points for synthetic elaboration, allowing for the creation of libraries of related compounds for structure-activity relationship (SAR) studies.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, its properties can be predicted and inferred from its structure and data available for analogous compounds.

| Property | Value (Predicted/Inferred) | Source |

| Molecular Formula | C₁₂H₁₇NO₂S | PubChem |

| Molecular Weight | 239.33 g/mol | PubChem |

| Monoisotopic Mass | 239.098 Da | [6] |

| Appearance | Expected to be a crystalline solid at room temperature. | Inferred |

| Solubility | Likely soluble in organic solvents like ethanol, DMSO, and DMF. | Inferred |

| XlogP | 4.2 | [6] |

| Hydrogen Bond Donors | 1 (from the amino group) | Calculated |

| Hydrogen Bond Acceptors | 3 (from the carbonyl oxygen, ester oxygen, and nitrogen) | Calculated |

Synthesis via the Gewald Reaction

The most prominent and efficient method for the synthesis of polysubstituted 2-aminothiophenes, including this compound, is the Gewald reaction.[7][8] This one-pot, multi-component reaction is valued for its operational simplicity, the ready availability of starting materials, and the mild reaction conditions often employed.[9]

The Gewald reaction involves the condensation of a ketone (cyclohexanone), an α-cyanoester (methyl cyanoacetate), and elemental sulfur in the presence of a base.[10]

Reaction Mechanism

The mechanism of the Gewald reaction is a well-elucidated process that proceeds through several key steps:

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (cyclohexanone) and the α-cyanoester (methyl cyanoacetate) to form a stable α,β-unsaturated nitrile intermediate.[7]

-

Michael Addition of Sulfur: Elemental sulfur then undergoes a nucleophilic addition to the β-position of the unsaturated intermediate. The exact mechanism of this step is still a subject of some discussion but is believed to form a sulfurated intermediate.

-

Ring Closure and Tautomerization: The intermediate then undergoes an intramolecular cyclization via the attack of the sulfur anion on the nitrile group. Subsequent tautomerization leads to the formation of the stable, aromatic 2-aminothiophene ring.[7]

Caption: Workflow for the synthesis of this compound via the Gewald reaction.

Exemplary Synthetic Protocol

The following is a representative, step-by-step protocol for the synthesis of this compound based on the general principles of the Gewald reaction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 eq.), methyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent such as ethanol or methanol.

-

Addition of Base: To this stirred mixture, add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.1-0.2 eq.).

-

Heating: Heat the reaction mixture to reflux (typically around 50-80 °C) and maintain stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The residue is then treated with ice-cold water and the resulting solid is collected by filtration.

-

Purification: The crude product is washed with cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the cyclohexyl group, a singlet for the methyl ester protons, a singlet for the thiophene proton, and a broad singlet for the amino protons.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons of the thiophene ring, the carbons of the cyclohexyl ring, and the methyl carbon of the ester.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the primary amine, the C=O stretching of the ester, and C-S stretching of the thiophene ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

For comparison, the related compound, ethyl 2-amino-4-methylthiophene-3-carboxylate, shows characteristic ¹H NMR signals for the amino protons (δ 6.07), the thiophene proton (δ 5.82), the ethyl ester protons (δ 4.29 and 1.35), and the methyl group protons (δ 2.28).[11]

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiophene scaffold is a highly valued structural motif in medicinal chemistry, and this compound is a prime candidate for derivatization and screening in various therapeutic areas.[1]

Potential Therapeutic Areas

Derivatives of 2-aminothiophenes have shown promise in a multitude of therapeutic applications, including:

-

Anti-inflammatory Agents: Many 2-aminothiophene analogs have demonstrated potent anti-inflammatory activity.[3]

-

Anticancer Agents: The thiophene ring is present in several approved anticancer drugs, and novel 2-aminothiophene derivatives continue to be explored as potential antineoplastic agents.[2]

-

Antimicrobial Agents: The scaffold has been incorporated into compounds with activity against a range of bacteria and fungi.

-

Kinase Inhibitors: The 2-aminothiophene core can serve as a scaffold for the design of inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[12]

-

Central Nervous System (CNS) Active Agents: Certain derivatives have shown activity as antipsychotics and anxiolytics.[4]

Caption: A generalized diagram illustrating the potential mechanism of action of a 2-aminothiophene-based kinase inhibitor.

Synthetic Utility

This compound is an excellent starting material for the synthesis of more complex heterocyclic systems. The primary amino group can be readily acylated, alkylated, or used in condensation reactions to form fused ring systems like thieno[2,3-d]pyrimidines, which themselves are of significant pharmacological interest.[13] The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the diversity of accessible derivatives.

Conclusion

This compound is a molecule of considerable interest for researchers in the chemical and pharmaceutical sciences. Its straightforward synthesis via the Gewald reaction, coupled with the proven therapeutic potential of the 2-aminothiophene scaffold, makes it an attractive building block for the development of novel therapeutic agents. While specific biological data for this compound is yet to be widely reported, the extensive body of literature on related analogs strongly suggests its potential for hit and lead discovery in a variety of disease areas. This guide provides a solid foundation for any scientist looking to explore the chemistry and potential applications of this promising compound.

References

-

Gewald reaction - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

- Reddy, T. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)

- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

- A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica.

- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.

- Tchoukoua, A., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 243, 114755.

- Parveen, A., et al. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives.

- Saeed, A., et al. (2008). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Taylor & Francis Online.

- Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives.

- Synthesis and Pharmacological Study of Thiophene Deriv

-

Methyl 2-amino-4-cyclopropylthiophene-3-carboxylate. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

- methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate Properties. (n.d.). CompTox Chemicals Dashboard.

- Methyl 2-amino-4-cyclohexylthiophene-3-carboxyl

-

Methyl 2-amino-4-methylthiophene-3-carboxylate. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

- Ethyl 2-amino-4-methylthiophene-3-carboxyl

- Methyl 2-amino-3-thiophenecarboxylate – description and applic

- 258645 2-Aminothiophene-3-methyl carboxylate CAS: 4651-81-4. (n.d.).

- Methyl 2-aminothiophene-3-carboxylate(4651-81-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- Ethyl 2-amino-4-methylthiophene-3-carboxyl

- Methyl 2-amino-4-methylthiophene-3-carboxyl

- Methyl 2-aminothiophene-3-carboxyl

- Methyl 2-aminothiophene-3-carboxylate(4651-81-4) Chemical Properties,Uses,Production. (n.d.). ChemicalBook.

- Methyl 2-amino-4-methyl-5-{[(2-methylphenyl)

- Methyl 2-amino-4-cyclopropylthiophene-3-carboxyl

- Process for preparing thiophene derivatives. (1989).

- Methyl 3-amino-4-methylthiophene-2-carboxyl

- Preparation of methyl 3-amino-4-methylthiophene-2-carboxyl

- Methyl 3-amino-4-methylthiophene-2-carboxyl

Sources

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. impactfactor.org [impactfactor.org]

- 6. PubChemLite - this compound (C12H17NO2S) [pubchemlite.lcsb.uni.lu]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]

- 13. 2-氨基噻吩-3-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

The Gewald Synthesis: A Comprehensive Technical Guide to 2-Aminothiophene Derivatives

This in-depth guide serves as a critical resource for researchers, chemists, and professionals in drug development, offering a deep dive into the Gewald synthesis of 2-aminothiophene derivatives. This venerable yet remarkably versatile multicomponent reaction remains a cornerstone of heterocyclic chemistry, providing efficient access to a scaffold of immense pharmacological importance. This document moves beyond a simple recitation of protocols to provide a cohesive understanding of the reaction's mechanistic underpinnings, practical execution, and broad applicability, empowering researchers to leverage this powerful tool to its fullest potential.

The Enduring Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene core is a privileged structure in medicinal chemistry, celebrated for its ability to serve as a bioisosteric replacement for a phenyl group and its presence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[3][4][5][6] A notable example is the non-steroidal anti-inflammatory drug (NSAID) Tinoridine, which is built upon the 2-aminothiophene framework.[1][7] The continued interest in this scaffold for drug discovery underscores the necessity of a robust and adaptable synthetic methodology for its generation.[1][6]

Deconstructing the Gewald Synthesis: Mechanism and Causality

First reported by Karl Gewald in 1966, the Gewald reaction is a one-pot synthesis that typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile, and elemental sulfur, in the presence of a base.[1][3][8] The reaction's operational simplicity and the ready availability of starting materials contribute to its widespread use.[9][10]

The generally accepted mechanism of the Gewald synthesis commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base.[1][3][8] This initial step is crucial as its failure will prevent the subsequent formation of the thiophene ring.[11] The resulting α,β-unsaturated nitrile is a stable intermediate.[8]

The subsequent steps involving the addition of elemental sulfur and the cyclization have been the subject of detailed study, with computational analysis using Density Functional Theory (DFT) providing deeper insights.[1][12] The process is understood to involve the opening of the elemental sulfur ring to form polysulfide intermediates.[12] The cyclization of a monosulfide intermediate followed by tautomerization and aromatization ultimately furnishes the thermodynamically stable 2-aminothiophene product.[8][12] The entire process is a thermodynamically controlled reaction, with the formation of the aromatic thiophene ring being the primary driving force.[12]

Below is a diagram illustrating the key mechanistic steps of the Gewald synthesis.

Caption: Key stages of the Gewald aminothiophene synthesis.

Experimental Protocols and Methodologies

The Gewald reaction is known for its procedural simplicity and can be performed as a one-pot synthesis.[1] However, a two-step approach, where the α,β-unsaturated nitrile is first isolated, is also frequently employed, particularly for less reactive ketones.[1][13]

General One-Pot Protocol

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

Ketone or aldehyde (1.0 equiv)

-

Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 equiv)

-

Elemental sulfur (1.0 - 1.2 equiv)

-

Base (e.g., morpholine, piperidine, triethylamine)

-

Solvent (e.g., ethanol, methanol, DMF)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ketone or aldehyde, the active methylene nitrile, and the solvent.

-

While stirring, add the base to the reaction mixture.

-

Add the elemental sulfur to the mixture.

-

Heat the reaction mixture to a gentle reflux (e.g., approximately 78 °C for ethanol) with continuous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 2-4 hours), allow the mixture to cool to room temperature.[3]

-

If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][3]

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the Gewald synthesis.

Caption: A general experimental workflow for the Gewald reaction.

Reaction Parameters and Optimization

The success of the Gewald synthesis is highly dependent on the choice of reactants, catalyst, solvent, and temperature.

| Parameter | Variation | Effect on Reaction | Reference |

| Catalyst | Secondary amines (morpholine, piperidine), Tertiary amines (triethylamine), Catalytic conjugate acid-base pairs (piperidinium borate) | Secondary amines are often very effective. Catalytic amounts of base can be sufficient, especially in solvent-free conditions. Piperidinium borate has been shown to be an efficient and recyclable catalyst. | [7][11] |

| Solvent | Ethanol, Methanol, DMF, Water, Solvent-free | Polar solvents like ethanol and DMF are common. Green chemistry approaches have utilized water as a solvent. Solvent-free conditions, often with mechanochemistry or microwave irradiation, can improve efficiency. | [1][2][14] |

| Temperature | Room temperature to reflux | Higher temperatures generally accelerate the reaction, but can also promote side reactions. Optimization is often necessary. | [7][11] |

| Methodology | Conventional heating, Microwave irradiation, Ultrasound, Mechanochemistry (Ball Milling) | Microwave irradiation and ultrasound can significantly reduce reaction times and improve yields. Mechanochemistry offers a solvent-free alternative. | [1][2][8][14] |

Scope and Limitations

The Gewald synthesis is notable for its broad substrate scope. A wide variety of ketones (aliphatic, cyclic, and aryl-alkyl) and aldehydes can be employed.[13][14] Similarly, various active methylene nitriles, such as malononitrile and ethyl cyanoacetate, are suitable reaction partners.[1]

However, certain limitations exist. Ketones with limited reactivity may require a two-step procedure.[13] Steric hindrance in the starting materials can also affect reaction rates and yields. In some cases, dimerization or other side reactions of the α,β-unsaturated nitrile can occur, reducing the yield of the desired 2-aminothiophene.[11]

Troubleshooting Common Issues

Low yields in the Gewald synthesis can often be traced back to specific steps in the reaction sequence.

-

Failure of Knoevenagel Condensation: This is the critical first step. Ensure the quality of the starting materials, particularly the active methylene nitrile which can degrade. The choice and amount of base are also crucial for this step. Running the condensation as a separate step can help diagnose issues.[11]

-

Poor Cyclization: If the initial condensation is successful, problems may lie with the sulfur addition and cyclization. The temperature and solvent play a significant role here. Polar solvents can enhance the solubility and reactivity of elemental sulfur.[11]

Conclusion: A Timeless Reaction for Modern Drug Discovery

The Gewald synthesis, despite its long history, remains an indispensable tool in the arsenal of the modern medicinal chemist. Its operational simplicity, tolerance of diverse functional groups, and the significant biological activities of its products solidify its importance.[1] The ongoing development of more sustainable and efficient protocols, such as those employing green solvents, microwave irradiation, and novel catalytic systems, continues to expand the utility of this remarkable reaction, ensuring its relevance for future innovations in drug discovery and development.

References

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

Gewald reaction - Wikipedia. [Link]

-

Gewald Reaction - Organic Chemistry Portal. [Link]

-

Green methodologies for the synthesis of 2-aminothiophene - PMC. [Link]

-

An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives - ResearchGate. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur | ChemRxiv. [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

-

An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives | Journal of Pharmaceutical Negative Results. [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]

-

A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. [Link]

-

Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC - NIH. [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpbs.com [ijpbs.com]

- 6. pnrjournal.com [pnrjournal.com]

- 7. d-nb.info [d-nb.info]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

Thiophene Scaffolds in Medicinal Chemistry: From Synthetic Access to Metabolic Liability

Executive Summary

The thiophene ring (

This technical guide provides a rigorous analysis of substituted thiophenes, moving from the standard Gewald synthesis to Structure-Activity Relationships (SAR) in oncology and inflammation. Crucially, it addresses the metabolic toxicity mechanisms (S-oxidation) that drug developers must mitigate during lead optimization.

Part 1: The Pharmacophore & Bioisosterism

Thiophene is not merely a sulfur-containing analogue of benzene; it is a tool for modulating lipophilicity and metabolic susceptibility .

Thiophene vs. Benzene: The Bioisosteric Exchange

| Property | Benzene ( | Thiophene ( | Drug Design Impact |

| Electronic Character | Super-aromatic, | Thiophene is more susceptible to electrophilic attack. | |

| Lipophilicity (LogP) | 2.13 | 1.81 | Thiophene often improves water solubility slightly compared to benzene. |

| Van der Waals Volume | ~80 ų | ~66 ų | Thiophene is smaller; allows fitting into tighter binding pockets. |

| Metabolism | Epoxidation (slow) | S-oxidation / Epoxidation (fast) | Thiophene introduces specific metabolic soft spots (See Section 4). |

Mechanistic Insight: The sulfur atom in thiophene acts as a hydrogen bond acceptor (weakly), whereas the benzene ring interacts primarily through

Part 2: Synthetic Access – The Gewald Reaction

The most authoritative method for accessing 2-aminothiophenes—the primary scaffold for bioactive derivatives—is the Gewald Reaction .[2] This Multi-Component Reaction (MCR) is preferred for its atom economy and versatility.

Standard Operating Protocol: 2-Aminothiophene Synthesis

Objective: Synthesis of 2-amino-3-carbethoxy-4,5-dimethylthiophene.

Reagents:

-

Butanone (Ketone source)

-

Ethyl cyanoacetate (Activated nitrile)

-

Elemental Sulfur (

) -

Morpholine or Diethylamine (Base catalyst)

-

Ethanol (Solvent)

Step-by-Step Methodology:

-

Condensation Phase: In a round-bottom flask, dissolve 10 mmol of Butanone and 10 mmol of Ethyl cyanoacetate in 20 mL of ethanol.

-

Activation: Add 10 mmol of elemental sulfur. Stir the heterogeneous mixture at room temperature.

-

Catalysis: Dropwise add 10 mmol of Morpholine. Critical Step: The reaction is exothermic.[3][4][5] Maintain temperature below 50°C using an ice bath if necessary to prevent polymerization of the nitrile.

-

Reflux: Once the initial exotherm subsides, heat the mixture to reflux (78°C) for 3–5 hours. The sulfur will dissolve as the ring closes.

-

Isolation: Cool the mixture to 0°C. The product usually precipitates as a solid.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water (4:1) to remove unreacted sulfur.

Green Chemistry Modification: Recent literature supports using piperidinium borate as a recyclable catalyst to replace volatile organic bases, improving yield and reducing waste.

Visualization: Gewald Reaction Workflow

Caption: The Gewald multicomponent sequence: Knoevenagel condensation precedes sulfur uptake and final ring closure.

Part 3: Therapeutic Landscapes & SAR

The biological activity of thiophenes is heavily dictated by substitution patterns at the C-2 and C-3 positions.

FDA-Approved Thiophene Drugs (Benchmarks)

| Drug Name | Class | Target | Thiophene Role |

| Olanzapine | Antipsychotic | Bioisostere for benzene; improves CNS penetration. | |

| Clopidogrel | Antiplatelet | P2Y12 receptor | Prodrug; Thiophene ring is metabolically opened to form the active thiol. |

| Tiaprofenic Acid | NSAID | COX-1 / COX-2 | Mimics the phenyl ring of ibuprofen but with altered metabolism. |

| Zileuton | Anti-asthmatic | 5-Lipoxygenase | Chelates iron in the active site via the sulfur atom. |

Anti-Inflammatory Activity (COX/LOX Inhibition)

Thiophene analogues of NSAIDs (e.g., Tinoridine ) exhibit dual inhibition of COX and 5-LOX.[6]

-

SAR Insight: Substitution at C-5 with a lipophilic group (e.g., 4-chlorophenyl) enhances potency against COX-2 by fitting into the hydrophobic side pocket of the enzyme.

Anticancer Activity (Kinase Inhibition)

Substituted thiophenes, particularly thieno[2,3-d]pyrimidines, act as ATP-competitive inhibitors of tyrosine kinases (EGFR, VEGFR).

-

Mechanism: The thiophene ring acts as a spacer, orienting the pyrimidine hinge-binding motif correctly within the ATP pocket.

Part 4: Toxicology & Metabolism (The Structural Alert)

While useful, the thiophene ring is a "structural alert" for hepatotoxicity.[7] This is due to Cytochrome P450 (CYP450) mediated bioactivation.[5][7]

The Mechanism of Toxicity

There are two competing metabolic pathways for the thiophene ring:[3][4][5]

-

S-Oxidation: Formation of thiophene-S-oxide (rarely toxic).

-

Epoxidation (Major Pathway): Formation of thiophene-2,3-epoxide or thiophene-S-oxide which rearranges.

The Danger: The epoxide and sulfoxide intermediates are highly electrophilic Michael acceptors . They covalently bind to hepatic proteins (e.g., CYP2C9), leading to:

-

Immune-mediated hepatitis (seen with Tienilic Acid - withdrawn).[8]

-

Direct cellular necrosis.

Visualization: Metabolic Bioactivation Pathway

Caption: Bioactivation of thiophene via CYP450 leads to reactive electrophiles.[5][7] Glutathione depletion results in hepatotoxicity.

Part 5: Experimental Validation Protocol

To assess the liability of a new thiophene lead, a Microsomal Stability Assay with reactive metabolite trapping is required.

Protocol: Reactive Metabolite Trapping (GSH Trapping)

Objective: Determine if the thiophene lead forms reactive intermediates (epoxides) in vitro.

-

Incubation System:

-

Test Compound: 10 µM

-

Liver Microsomes: 0.5 mg/mL protein (Human/Rat)

-

NADPH-regenerating system (Cofactor)

-

Trapping Agent: Glutathione (GSH) or Dansyl-GSH (5 mM)

-

-

Procedure:

-

Pre-incubate microsomes and compound at 37°C for 5 mins.

-

Initiate reaction by adding NADPH.

-

Incubate for 60 minutes.

-

Terminate reaction with ice-cold Acetonitrile.

-

-

Analysis (LC-MS/MS):

-

Centrifuge to remove protein.

-

Analyze supernatant for GSH-adducts .

-

Interpretation: A mass shift of +307 Da (GSH) indicates the formation of a reactive intermediate. If observed, the thiophene ring must be substituted (e.g., blocking the C-2/C-5 positions) to prevent bioactivation.

-

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link][9]

-

Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology (ACS). [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Thiophene-Based Compounds: Biological Activities and In Silico Evaluation. Pharmaceuticals (MDPI). [Link]

-

Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands. MedChemComm. [Link][10]

Sources

- 1. Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids [mdpi.com]

- 2. d-nb.info [d-nb.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - MedChemComm (RSC Publishing) [pubs.rsc.org]

Potential applications of novel thiophene derivatives in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The thiophene nucleus, a five-membered sulfur-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, consistently appearing in a remarkable number of approved drugs and clinical candidates.[1][2] Its unique electronic properties, metabolic stability, and ability to serve as a bioisosteric replacement for the phenyl group make it an attractive starting point for the design of novel therapeutics.[2] This technical guide provides an in-depth exploration of the potential applications of novel thiophene derivatives across key therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. We will delve into the underlying medicinal chemistry principles, provide detailed experimental protocols for synthesis and evaluation, and explore the intricate mechanisms of action that underpin the therapeutic potential of these versatile compounds.

The Enduring Appeal of the Thiophene Ring in Drug Discovery

The thiophene ring is more than just a simple aromatic system; its sulfur atom imparts a unique set of physicochemical properties that are highly advantageous in drug design. The lone pairs of electrons on the sulfur atom contribute to the aromaticity of the ring while also providing a site for hydrogen bonding and other non-covalent interactions with biological targets. This, combined with its relatively small size and lipophilicity, allows thiophene derivatives to effectively traverse cellular membranes and access a wide range of protein binding pockets.

A testament to its significance is the fact that numerous FDA-approved drugs incorporate a thiophene moiety, spanning a wide range of therapeutic classes, including anti-inflammatory agents, antidiabetics, and anticonvulsants.[1] This proven track record underscores the value of the thiophene scaffold as a reliable starting point for the development of new chemical entities with desirable pharmacokinetic and pharmacodynamic profiles.

Thiophene Derivatives in Oncology: Targeting Aberrant Signaling

Cancer is a leading cause of mortality worldwide, and the need for more effective and less toxic therapies remains a critical challenge.[3] Thiophene derivatives have shown considerable promise as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[4][5] Their mechanisms of action often involve the inhibition of key signaling pathways that are frequently dysregulated in cancer cells.[6]

Mechanism of Action: Kinase and Tubulin Inhibition

Many novel thiophene derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling and are often hyperactivated in cancer.[7] Specifically, thiophene-based compounds have been developed as potent inhibitors of the PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways, both of which are central to cancer cell growth and survival.[8][9][10]

For instance, tetra-substituted thiophenes have been designed as highly selective PI3K inhibitors, demonstrating significant antitumor activity in preclinical models.[8] The thiophene core in these molecules often serves as a scaffold to orient key pharmacophoric groups that interact with the ATP-binding pocket of the kinase.

Another important mechanism of action for anticancer thiophene derivatives is the disruption of microtubule dynamics.[11] By binding to tubulin, the building block of microtubules, these compounds can inhibit its polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6]

Figure 1: Simplified signaling pathways targeted by anticancer thiophene derivatives.

Synthesis and Characterization of Anticancer Thiophene Derivatives

A common and versatile method for synthesizing substituted 2-aminothiophenes, which are key intermediates for many anticancer agents, is the Gewald reaction.[12][13][14][15][16] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[17]

Table 1: Representative Anticancer Thiophene Derivatives and their Activity

| Compound ID | Structure | Target | IC50 (µM) | Cancer Cell Line | Reference |

| BU17 | 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea | Tubulin, WEE1 Kinase | Not specified | A549 (Lung) | [6][11] |

| Thiophene-Triazine 1 | Thiophene-triazine with arylurea | PI3Kα/mTOR | 0.008 | Hela-MDR (Cervical) | [9] |

| Thiophene-Pyrazoline 3s | Thiophene-containing triaryl pyrazoline | PI3Kγ | 0.066 | Not specified | [18] |

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

This protocol provides a general procedure for the Gewald reaction. Optimization of solvent, base, and temperature may be necessary for specific substrates.[17]

Materials:

-

Carbonyl compound (e.g., cyclohexanone)

-

Active methylene nitrile (e.g., malononitrile)

-

Elemental sulfur

-

Base (e.g., morpholine or triethylamine)

-

Solvent (e.g., ethanol or methanol)

-

Round-bottom flask, magnetic stirrer, reflux condenser

-

Ice bath

-

Filtration apparatus

Procedure:

-

To a round-bottom flask, add the carbonyl compound (1.0 eq), active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq).

-

Add the solvent (e.g., ethanol) to the flask.

-

Add the base (e.g., morpholine, 1.1 eq) to the reaction mixture and stir at room temperature for 10-15 minutes.

-

Heat the reaction mixture to 50°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into an ice-water bath.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Troubleshooting:

-

Low or no yield: Check the quality of starting materials. The initial Knoevenagel condensation is critical; consider running this step separately to confirm the formation of the α,β-unsaturated nitrile intermediate.[17]

-

Side reactions: Dimerization of the intermediate can occur. Adjusting the temperature or rate of reagent addition may minimize this.[17]

Figure 2: Experimental workflow for the Gewald synthesis of 2-aminothiophenes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][12][19][20][21][22][23]

Materials:

-

Cells in culture

-

96-well plates

-

Test compound (thiophene derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Treat the cells with various concentrations of the thiophene derivative and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

Add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Thiophene Derivatives in Neurodegenerative Diseases: A Multifaceted Approach

Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of neuronal structure and function.[22][24] Thiophene derivatives have emerged as promising therapeutic candidates for these complex disorders due to their ability to target multiple pathological pathways, including protein aggregation, oxidative stress, and cholinergic dysfunction.[13][22]

Mechanism of Action: Targeting Aβ Aggregation and Cholinesterase

In Alzheimer's disease, the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein are key pathological hallmarks.[21][25] Novel thiophene-based optical ligands have been developed that can selectively bind to and detect tau aggregates, providing valuable tools for disease diagnosis and for studying the underlying pathology.[1][3][20][24][25][26][27] Some thiophene derivatives have also been shown to inhibit the aggregation of Aβ peptides.[28]

Another key strategy in AD therapy is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[21] Several thiophene derivatives have been synthesized and shown to be potent AChE inhibitors.[10]

Figure 3: Multifaceted targeting of Alzheimer's disease pathology by thiophene derivatives.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure AChE activity and screen for its inhibitors.[7][8][15][25][29]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (thiophene derivative)

-

96-well plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE solution. Include a control with buffer instead of the test compound.

-

Incubate the plate for 10 minutes at 25°C.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of ATCI solution.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for the control and for each concentration of the test compound. The percentage of inhibition is calculated as: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value can be determined from a dose-response curve.

Thiophene Derivatives in Infectious Diseases: Combating Microbial Resistance

The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[30][31][32][33][34]

Mechanism of Action: Diverse Molecular Targets

The antimicrobial mechanisms of thiophene derivatives are diverse and can involve the inhibition of essential microbial enzymes or disruption of cellular structures.[30] For example, some thiophene derivatives have been shown to inhibit dihydrofolate reductase, an enzyme crucial for nucleotide synthesis in bacteria and fungi.[35] Others may act by disrupting the bacterial cell membrane or inhibiting efflux pumps.[31]

Table 2: Representative Antimicrobial Thiophene Derivatives and their Activity

| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference |

| Thiophene derivative 7 | Iminothiophene derivative | Pseudomonas aeruginosa | More potent than gentamicin | [30] |

| Thiophene derivative 4 | Benzamide-substituted thiophene | Colistin-resistant A. baumannii | 16-32 (MIC50) | [31] |

| Thienothiophene 5d | Bis-cyanopyrazole thieno[2,3-b]thiophene | Geotricum candidum | More potent than Amphotericin B | [34] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][6][36][37]

Materials:

-

Bacterial or fungal culture

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound (thiophene derivative)

-

Sterile diluent

-

Inoculator

Procedure:

-

Prepare serial two-fold dilutions of the thiophene derivative in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Future Perspectives

The therapeutic potential of thiophene derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.[2][35][37][38][39][40][41] For instance, in the context of anticancer agents, the nature and position of substituents on the thiophene ring can significantly influence their kinase inhibitory activity and selectivity.[9][18] Similarly, for neuroprotective agents, modifications to the thiophene scaffold can modulate their ability to cross the blood-brain barrier and interact with their targets in the central nervous system.[13]

The future of thiophene-based drug discovery lies in the rational design of novel derivatives with improved therapeutic profiles. This will involve a multidisciplinary approach combining synthetic chemistry, computational modeling, and advanced biological screening. The continued exploration of the vast chemical space around the thiophene scaffold holds immense promise for the development of next-generation drugs to address unmet medical needs.

Conclusion

This technical guide has provided a comprehensive overview of the significant potential of novel thiophene derivatives in medicinal chemistry. From their well-established role as a privileged scaffold to their diverse applications in oncology, neurodegeneration, and infectious diseases, thiophenes continue to be a rich source of therapeutic innovation. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers to further explore and exploit the remarkable versatility of this heterocyclic core in their drug discovery endeavors.

References

-

Sylvester, P. W. (2011). Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability. In Methods in molecular biology (Vol. 716, pp. 157–168). Humana Press. [Link]

-

Palanki, M. S., et al. (2011). Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. ACS Medicinal Chemistry Letters, 2(10), 773–778. [Link]

- Asif, M. (2017). A review on structure-activity relationship of thiophene containing compounds of biological interest. Sulfur Reports, 38(2), 143-167.

- BenchChem. (2025). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes.

-

Åslund, A., et al. (2018). Synthesis of Thiophene-Based Optical Ligands That Selectively Detect Tau Pathology in Alzheimers Disease. ACS Chemical Neuroscience, 9(5), 1087–1098. [Link]

- van der Schyf, C. J. (2011). Fused thiophene as a privileged scaffold: A review on anti-Alzheimer's disease potentials via targeting cholinesterases, monoamine oxidases, glycogen synthase kinase-3, and Aβ aggregation. Future Medicinal Chemistry, 3(4), 455-475.

-

Dwivedi, A. R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

- Abcam. (n.d.).

-

Asplund, A., et al. (2009). Novel pentameric thiophene derivatives for in vitro and in vivo optical imaging of a plethora of protein aggregates in cerebral amyloidoses. ACS chemical biology, 4(8), 609-618. [Link]

-

Klingstedt, T., et al. (2021). Distinct Heterocyclic Moieties Govern the Selectivity of Thiophene-Vinylene-Based Ligands towards Aβ or Tau Pathology in Alzheimer's Disease. Chemistry–A European Journal, 27(54), 13546-13554. [Link]

-

Mabkhot, Y. N., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(2), 220. [Link]

- Takeda Pharmaceutical Company Limited. (2018). Thiophene derivative and use thereof.

-

Barakat, A., et al. (2025). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2363901. [Link]

-

Wang, Y., et al. (2023). Design, synthesis and antitumor activity of novel thiophene-triazine derivatives bearing arylurea unit as potent PI3K/mTOR inhibitors. European Journal of Medicinal Chemistry, 246, 114967. [Link]

- Shanghai Institute of Pharmaceutical Industry. (2011). Thiophene derivative and its preparation method and application in medicine.

-

Doumbia, S., et al. (2023). Study of the Quantitative Structure Activity Relationship (QSAR) of a Series of Molecules Derived from Thioureas with Anticancer Activities in the Liver. Science Journal of Chemistry, 11(3), 93. [Link]

-

Aslund, A., et al. (2009). Novel Pentameric Thiophene Derivatives for in Vitro and in Vivo Optical Imaging of a Plethora of Protein Aggregates in Cerebral Amyloidoses. ACS Chemical Biology, 4(8), 673-684. [Link]

- Lindberg, M. (2025). Proteophenes – Amino Acid Functionalized Thiophene-based Ligands. Linköping University Electronic Press.

-

Shirani, H., et al. (2021). Thiophene-Based Optical Ligands That Selectively Detect Aβ Pathology in Alzheimer's Disease. Chembiochem, 22(15), 2589-2593. [Link]

- Sciforum. (2022).

-

Barakat, A., et al. (2025). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. PubMed. [Link]

-

Molina-Panadero, I., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1426425. [Link]

-

Al-Qaisi, J. A., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. International Journal of Nanomedicine, 16, 5143–5163. [Link]

- Pharmacia & Upjohn S.P.A. (2002). Thiophene compounds, process for preparing the same, and pharmaceutical compositions containing the same background of the invention.

- Promega Corporation. (n.d.). Is Your MTT Assay Really the Best Choice?.

-

Sharma, K., et al. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1694-1710. [Link]

- Molina-Panadero, I., et al. (2025). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.

-

Ramalakshmi, N., et al. (2021). 2D-Quantitative structure activity relationship (QSAR) modeling, docking studies, synthesis and in-vitro evaluation of 1,3,4-thiadiazole tethered coumarin derivatives as antiproliferative agents. Journal of the Indian Chemical Society, 98(8), 100101. [Link]

- Kumar, A., & Sharma, S. (2017). Pharmacological action and sar of thiophene derivatives: A review.

- Al-Qaisi, J. A., et al. (2021). Thiophene Derivative-Loaded Nanoparticles Mediate Anticancer Activity Through the Inhibition of Kinases and Microtubule Assembly.

-

Varshney, J., et al. (2012). A QSAR Study on Some Thiophene Derivatives Acting as Anti-HCV Agents. Letters in Drug Design & Discovery, 9(4), 389-396. [Link]

- Ghamghami, S., et al. (2025). Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives.

- Molina-Panadero, I., et al. (2024). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different...

-

Sharma, K., et al. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]

- Sharma, K., et al. (2025). A Review on Anticancer Activities of Thiophene and Its Analogs.

-

Li, Y., et al. (2022). Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors. Molecules, 27(7), 2341. [Link]

-

Aly, H. M., et al. (2012). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules, 17(9), 10565-10577. [Link]

-

Dwivedi, A. R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Döpp, H., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Molecules, 15(12), 9204-9226. [Link]

- ResearchGate. (n.d.). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives.

-

Mini-Reviews in Organic Chemistry. (2021). Recent Achievement in the Synthesis of Thiophenes. Bentham Science. [Link]

-

de Oliveira, A. C. A., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4330. [Link]

-

Sabanis, A., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]

-

Lin, X., et al. (2019). PI3K/Akt/mTOR Signaling as Targets for Developing Anticancer Agents from Marine Organisms. Marine drugs, 17(8), 464. [Link]

-

ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Wang, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules, 24(1), 194. [Link]

-

Dudley, G. B., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4438-4447. [Link]

Sources

- 1. Synthesis of thiophene based optical ligands that selectively detect tau pathology in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel pentameric thiophene derivatives for in vitro and in vivo optical imaging of a plethora of protein aggregates in cerebral amyloidoses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US6414013B1 - Thiophene compounds, process for preparing the same, and pharmaceutical compositions containing the same background of the invention - Google Patents [patents.google.com]

- 8. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and antitumor activity of novel thiophene- triazine derivatives bearing arylurea unit as potent PI3K/mTOR inhibitorss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PI3K/Akt/mTOR Signaling as Targets for Developing Anticancer Agents from Marine Organisms [html.rhhz.net]

- 11. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. liu.diva-portal.org [liu.diva-portal.org]

- 21. Optimization of the Tetrazolium Dye (MTT) Colorimetric Assay for Cellular Growth and Viability | Springer Nature Experiments [experiments.springernature.com]

- 22. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Is Your MTT Assay the Right Choice? [promega.com]

- 24. diva-portal.org [diva-portal.org]

- 25. Thiophene-Based Optical Ligands That Selectively Detect Aβ Pathology in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. liu.diva-portal.org [liu.diva-portal.org]

- 28. Sciforum : Event management platform [sciforum.net]

- 29. mdpi.com [mdpi.com]

- 30. mdpi.com [mdpi.com]

- 31. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Study of the Quantitative Structure Activity Relationship (QSAR) of a Series of Molecules Derived from Thioureas with Anticancer Activities in the Liver, Science Journal of Chemistry, Science Publishing Group [scichemj.org]

- 36. US11299485B2 - Thiophene derivative and use thereof - Google Patents [patents.google.com]

- 37. researchgate.net [researchgate.net]

- 38. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 39. benthamdirect.com [benthamdirect.com]

- 40. researchgate.net [researchgate.net]

- 41. researchgate.net [researchgate.net]

Methodological & Application

Analytical methods for the characterization of 2-aminothiophene derivatives

An In-Depth Guide to the Analytical Characterization of 2-Aminothiophene Derivatives

Authored by: A Senior Application Scientist

Introduction

2-Aminothiophene derivatives represent a cornerstone in medicinal chemistry and materials science. These privileged heterocyclic scaffolds are present in a wide array of biologically active compounds, demonstrating antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[1][2] The versatile Gewald multicomponent reaction, a well-established method for their synthesis, allows for the creation of a diverse library of substituted 2-aminothiophenes.[3]

Given their therapeutic potential, the rigorous and unambiguous characterization of these molecules is paramount. A comprehensive analytical workflow is essential to confirm the identity, purity, and stability of newly synthesized derivatives, a non-negotiable requirement in the drug development pipeline.[4] This guide provides a detailed overview of the key analytical methodologies, offering both the theoretical basis and practical, field-tested protocols for the complete characterization of 2-aminothiophene derivatives.

Part 1: Definitive Structural Elucidation

The first and most critical step in characterizing a novel compound is to confirm its molecular structure. A combination of spectroscopic techniques is employed to piece together the molecular puzzle, from the atomic connectivity to the overall molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.[5] For 2-aminothiophene derivatives, a suite of NMR experiments is used to assign every proton and carbon and to establish their connectivity.[6][7][8]

Causality Behind Experimental Choices:

-

Solvent Selection: The choice of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is critical. DMSO-d₆ is often preferred for its ability to dissolve a wider range of polar compounds and to slow down the exchange of labile protons (like those on the -NH₂ group), making them more easily observable.

-

1D Experiments (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments, while the ¹³C NMR spectrum does the same for carbon atoms.

-

2D Correlation Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling), helping to map out spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached. This is the primary method for assigning carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different structural fragments and for identifying quaternary carbons (carbons with no attached protons).

-

-

Sample Preparation: Dissolve 2-5 mg of the purified 2-aminothiophene derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise and resolution.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment typically requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment to establish proton-proton correlations.

-

HSQC Acquisition: Run a standard gradient-selected HSQC experiment to determine one-bond proton-carbon correlations.

-

HMBC Acquisition: Run a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to observe 2- and 3-bond correlations.

-

Data Processing and Interpretation: Process all spectra using appropriate software. Integrate the ¹H NMR signals, and use the 2D correlation data to systematically build the molecular structure, assigning all proton and carbon chemical shifts.

| Atom Type | Typical Chemical Shift (δ, ppm) | Notes |

| Thiophene H5 | 6.0 - 7.5 | Highly dependent on substituents. |

| Aromatic Protons | 6.5 - 8.5 | Depends on the nature and position of substituents on any aryl rings. |

| Amino (-NH₂) Protons | 4.0 - 6.5 | Often a broad singlet; position is solvent and concentration dependent. |

| Thiophene C2 (with -NH₂) | 150 - 170 | The amino group has a strong deshielding effect. |

| Thiophene C3/C4/C5 | 100 - 140 | Chemical shifts are highly sensitive to the electronic effects of substituents. |

Note: Data synthesized from typical values found in the literature.[1][9]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpscr.info [ijpscr.info]

- 4. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 5. researchgate.net [researchgate.net]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. use of nmr in structure ellucidation | PDF [slideshare.net]

- 8. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 9. Methyl 2-aminothiophene-3-carboxylate(4651-81-4) 1H NMR [m.chemicalbook.com]

Strategic Synthesis of Thieno[2,3-d]pyrimidines Leveraging Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate

An Application Guide for Medicinal Chemists

Introduction: The Therapeutic Promise of Thienopyrimidines

In the landscape of modern medicinal chemistry, the thienopyrimidine scaffold has emerged as a "privileged structure" of immense value. These fused heterocyclic systems, composed of a thiophene ring fused to a pyrimidine ring, are structural isosteres of purines like adenine and guanine.[1][2] This similarity allows them to effectively interact with a wide array of biological targets, including enzymes and receptors that typically bind nucleotides.[3] Consequently, thienopyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[2][4][5][6] Several thienopyrimidine-based molecules have advanced into clinical trials or have been approved for therapeutic use, underscoring their significance in drug discovery.[2][7]

The versatility and efficacy of the final thienopyrimidine compound are critically dependent on the substitution pattern of the initial 2-aminothiophene building block. Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate is a particularly valuable starting material. The cyclohexyl group at the 4-position imparts significant lipophilicity, a key physicochemical property that can enhance membrane permeability and influence binding affinity. The vicinal amino and carboxylate groups are perfectly poised for cyclization reactions to form the fused pyrimidine ring.

This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of this compound in the synthesis of diverse thienopyrimidine cores. We will detail the synthesis of this key intermediate via the robust Gewald reaction and subsequently explore several field-proven protocols for its elaboration into therapeutically relevant thienopyrimidine derivatives.

Part 1: Synthesis of the Core Intermediate via Gewald Reaction

The synthesis of polysubstituted 2-aminothiophenes is most reliably achieved through the Gewald three-component reaction.[8][9] This one-pot synthesis is a cornerstone of heterocyclic chemistry, valued for its convergence, operational simplicity, and use of readily available starting materials.[10][11]

Mechanistic Rationale

The Gewald reaction mechanism proceeds through a well-elucidated sequence.[10][12] The process is initiated by a Knoevenagel condensation between the carbonyl compound (cyclohexylacetone) and the active methylene compound (methyl cyanoacetate), catalyzed by a base.[12] The base, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the cyanoacetate, which then attacks the carbonyl carbon. The resulting stable α,β-unsaturated nitrile intermediate is then attacked by elemental sulfur.[10] The exact mechanism of sulfur addition is complex, but it leads to a sulfurated intermediate that undergoes intramolecular cyclization and subsequent tautomerization to yield the final, stable 2-aminothiophene product.[10][12] The use of a catalytic amount of a conjugate acid-base pair has been shown to improve reaction rates and yields.[8]

Sources

- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijprajournal.com [ijprajournal.com]

- 4. jocpr.com [jocpr.com]

- 5. Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. Gewald Reaction [organic-chemistry.org]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols: High-Throughput Screening for Modulators of Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate Derivatives

Abstract

The 2-aminothiophene-3-carboxylate scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including cytostatic, anti-inflammatory, and receptor-modulating effects.[1][2][3] Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate and its analogs represent a promising chemical space for the discovery of novel therapeutic agents. High-throughput screening (HTS) is an essential methodology in drug discovery that enables the rapid evaluation of large compound libraries to identify "hit" molecules with desired biological activity.[4] This document provides a strategic framework and detailed protocols for conducting HTS campaigns to uncover the biological targets and therapeutic potential of this specific compound class. We present a multi-tiered screening approach, beginning with broad phenotypic assays and progressing to specific, target-oriented assays against high-value target families such as G-protein coupled receptors (GPCRs) and protein kinases.

Section 1: Guiding Principles for Screening Novel Thiophene Derivatives

1.1 The Challenge of an Orphan Ligand

Derivatives of the 2-aminothiophene core are functionally diverse. Published studies have identified analogs as selective cytostatic agents against cancer cell lines[2][5], while others act as positive allosteric modulators (PAMs) of GPCRs like the GLP-1 receptor.[6] This promiscuity means that a screening campaign for a novel library of this compound derivatives should not presume a single mechanism of action. A successful strategy must be designed to cast a wide net initially, followed by more focused, mechanism-based assays to elucidate the specific molecular targets.

1.2 A Tiered HTS Strategy

To efficiently allocate resources and maximize the quality of information obtained, we propose a tiered screening cascade. This approach begins with a broad, target-agnostic assay to identify any biological activity and progresses to specific, target-class-focused assays to determine the mechanism of action.

Caption: A tiered high-throughput screening strategy for novel compounds.

This strategy ensures that cytotoxic compounds are identified and triaged early, while non-cytotoxic hits are funneled into assays designed to probe the most probable, high-value drug targets for this scaffold.

Section 2: Primary High-Throughput Screening Protocols

The following protocols are designed for execution in 384-well microplate formats, a standard for HTS campaigns to balance throughput and reagent costs.[7] All liquid handling steps should be performed with automated dispensers to ensure precision and reproducibility.

2.1 Protocol 1: Cell Viability Luminescence Assay (Phenotypic Screen)

This initial screen identifies compounds that affect cell proliferation or induce cytotoxicity. The Promega CellTiter-Glo® Luminescent Cell Viability Assay is an HTS-proven method that quantifies ATP, an indicator of metabolically active cells.

Principle: The assay reagent lyses cells and provides luciferase and its substrate, luciferin. In the presence of ATP from viable cells, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal proportional to the amount of ATP present.

Methodology:

-

Cell Plating: Seed a human cancer cell line (e.g., PC-3 for prostate cancer, given the scaffold's known activity[3]) into 384-well white, solid-bottom assay plates at a density of 2,000-5,000 cells per well in 30 µL of culture medium. Incubate for 18-24 hours at 37°C, 5% CO₂.

-

Compound Addition:

-

Prepare a 10 mM stock solution of each thiophene derivative in 100% DMSO.

-

Create an intermediate plate by diluting compounds to 200 µM in culture medium (final DMSO concentration will be 0.2%).

-

Using an acoustic dispenser (like an Echo® 650) or pin tool, transfer 30 nL of compound from the stock plate to the cell plate, or add 3 µL from the intermediate plate. This results in a final screening concentration of 20 µM.

-

Include controls on every plate: 0.2% DMSO for negative control (100% viability) and a known cytotoxic agent (e.g., 50 µM Staurosporine) for positive control (0% viability).

-

-

Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

-

Signal Detection:

-

Equilibrate the cell plates and CellTiter-Glo® reagent to room temperature.

-

Add 30 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read luminescence on a suitable plate reader (e.g., BMG PHERAstar® FSX or PerkinElmer EnVision®).

-

Data Analysis: Normalize the data using the plate controls. Percent inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

2.2 Protocol 2: GPCR Modulation - AlphaScreen™ cAMP Assay

For compounds that are not broadly cytotoxic, this assay determines if they modulate GPCR signaling through the common cAMP second messenger pathway.[8][9] The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, no-wash method for detecting biomolecular interactions.[10][11]

Principle: This is a competitive immunoassay.[12] Endogenous cAMP produced by cells competes with a biotinylated cAMP tracer for binding to an anti-cAMP antibody conjugated to an AlphaScreen™ Acceptor bead. A streptavidin-coated Donor bead binds the biotinylated tracer. When the Donor and Acceptor beads are in close proximity (<200 nm), excitation of the Donor bead at 680 nm produces singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.[10] High cellular cAMP levels lead to a decrease in the AlphaScreen™ signal.

Caption: Principle of the competitive AlphaScreen cAMP assay.

Methodology:

-